Cas no 1026194-47-7 (4-Methoxypyridazin-3-amine)

4-Methoxypyridazin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-methoxypyridazin-3-amine
- 3-amino-4-methoxypyridazine
- ZHMFSQJMTITBJA-UHFFFAOYSA-N
- 4-Methoxypyridazin-3-amine
-
- インチ: 1S/C5H7N3O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
- InChIKey: ZHMFSQJMTITBJA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CN=NC=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 88.3
- トポロジー分子極性表面積: 61
4-Methoxypyridazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M226853-100mg |
4-Methoxypyridazin-3-amine |
1026194-47-7 | 100mg |
$ 574.00 | 2023-09-07 | ||
Enamine | EN300-130057-0.5g |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 0.5g |
$1393.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-1G |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 1g |
¥ 6,402.00 | 2023-04-03 | |
TRC | M226853-5mg |
4-Methoxypyridazin-3-amine |
1026194-47-7 | 5mg |
$ 100.00 | 2023-02-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-250MG |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 250MG |
¥ 2,560.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23411-500MG |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 500MG |
¥ 4,270.00 | 2023-04-03 | |
TRC | M226853-50mg |
4-Methoxypyridazin-3-amine |
1026194-47-7 | 50mg |
$ 322.00 | 2023-09-07 | ||
Enamine | EN300-130057-0.1g |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 0.1g |
$619.0 | 2023-06-08 | |
Enamine | EN300-130057-5000mg |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95.0% | 5000mg |
$5179.0 | 2023-09-30 | |
1PlusChem | 1P01A698-50mg |
4-methoxypyridazin-3-amine |
1026194-47-7 | 95% | 50mg |
$648.00 | 2023-12-27 |
4-Methoxypyridazin-3-amine 関連文献
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
5. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
4-Methoxypyridazin-3-amineに関する追加情報
4-Methoxypyridazin-3-amine (CAS No. 1026194-47-7): A Key Intermediate in Modern Pharmaceutical Synthesis
4-Methoxypyridazin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1026194-47-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and reactivity. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and cardiovascular disorders. The presence of both a methoxy group and an amine functionality makes it a valuable building block for medicinal chemists, enabling the construction of complex scaffolds with tailored biological activities.
The< strong>pyridazine core of 4-Methoxypyridazin-3-amine is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties to the molecule. This structural motif is well-documented for its ability to interact with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design. The methoxy group at the 4-position enhances lipophilicity, while the amine at the 3-position provides a site for further functionalization, allowing for the creation of diverse derivatives.
In recent years, there has been a surge in research focusing on< strong>pyridazine derivatives as potential therapeutic agents. Studies have highlighted their efficacy in modulating pathways associated with inflammation, pain, and neurodegeneration. For instance, researchers have explored analogs of 4-Methoxypyridazin-3-amine in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit improved selectivity and reduced gastrointestinal side effects compared to traditional NSAIDs like aspirin and ibuprofen.
The< strong>amine functionality in 4-Methoxypyridazin-3-amine is particularly noteworthy for its role in forming hydrogen bonds and participating in coordination interactions with metal ions. This property has been exploited in the design of metal-based drug candidates for treating infections and cancer. Recent advances in coordination chemistry have led to the discovery of novel complexes where 4-Methoxypyridazin-3-amine acts as a chelating ligand, enhancing the stability and bioavailability of metal-based therapeutics.
The pharmaceutical industry has also leveraged 4-Methoxypyridazin-3-amine in the synthesis of cardiovascular drugs. Pyridazine derivatives have shown promise in targeting enzymes involved in blood pressure regulation and cholesterol metabolism. For example, modifications of this scaffold have yielded compounds with potent angiotensin-converting enzyme (ACE) inhibition, making them candidates for treating hypertension and heart failure. The methoxy group plays a critical role in optimizing binding affinity by influencing electronic distribution across the molecule.
Beyond its applications in drug development, 4-Methoxypyridazin-3-amine has found utility in agrochemical research. Its structural features allow for the design of herbicides and fungicides that exhibit selective toxicity toward certain plant pathogens while minimizing environmental impact. The versatility of this compound underscores its importance as a synthetic intermediate across multiple industries.
The synthesis of< strong>4-Methoxypyridazin-3-amine typically involves multi-step organic transformations starting from readily available precursors such as pyridazine and methylating agents. Advances in catalytic methods have enabled more efficient and sustainable routes to this intermediate, reducing waste generation and energy consumption. These improvements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In conclusion, 4-Methoxypyridazin-3-amine (CAS No. 1026194-47-7) is a multifaceted compound with significant implications for medicinal chemistry and industrial applications. Its unique structural features make it an indispensable tool for designing novel therapeutics targeting diverse diseases. As research continues to uncover new biological functions and synthetic methodologies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
1026194-47-7 (4-Methoxypyridazin-3-amine) 関連製品
- 782388-75-4(3-Pyridazinamine,5-ethoxy-N,N-dimethyl-(9CI))
- 25015-73-0(3-aminopyridazin-4-ol)
- 763022-32-8(4-Pyridazinol,6-(dimethylamino)-)
- 779264-09-4(3-Pyridazinamine,5-methoxy-N,N-dimethyl-)
- 743363-78-2(4-Pyridazinol,3-(dimethylamino)-)
- 20733-11-3(4-Methoxypyridazine)
- 62732-89-2(1H-Indazol-3-amine, 5,6-dimethoxy-)
- 10201-71-5(2-Amino-3-methoxypyridine)
- 121041-41-6(6-(4-Methoxyphenoxy)pyridazin-3-amine)
- 760884-24-0(3-Pyridazinamine,4-methoxy-N,N-dimethyl-)
